molecular formula C17H17Cl2NO3S2 B2882194 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 476643-07-9

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2882194
CAS RN: 476643-07-9
M. Wt: 418.35
InChI Key: IAQNFNZNPQLLTB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound has two ethyl ester groups attached to the thiophene ring, which could potentially make it more reactive .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiophene ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of the substituents on the ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl ester groups could potentially increase its reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its antimicrobial efficacy . It exhibits potent antibacterial properties against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. The minimum inhibitory concentration (MIC) values indicate its potential as a strong antibacterial agent, which could be further developed into new antimicrobial drugs .

Antifungal Properties

In addition to its antibacterial activity, this thiophene derivative also shows significant antifungal effects . It has been tested against fungal species like Candida albicans and Aspergillus niger, showing promising results that could lead to the development of new antifungal medications .

Antioxidant Potential

The compound’s ability to act as an antioxidant has been explored through various assays, including the DPPH method. Its antioxidant activity is comparable to standard drugs like ascorbic acid, suggesting its use in preventing oxidative stress-related diseases .

Anticorrosion Applications

The thiophene derivative has shown anticorrosion efficiency in industrial applications. It can be used in coatings or additives to protect metals from corrosion, which is a significant issue in various industries .

Anticancer Activity

Research indicates that this compound has anticancer properties , particularly against human lung cancer cell lines. It exhibits cytotoxic activity, which could be harnessed for developing new chemotherapeutic agents .

Synthetic Applicability

The compound’s synthesis involves Gewald synthesis , a versatile method for creating thiophene derivatives. Its structure has been confirmed through spectroscopic methods like FTIR, MS, and NMR, highlighting its importance in synthetic chemistry and drug design .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its reactivity and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S2/c1-3-23-17(22)13-9-5-4-8(2)6-11(9)24-16(13)20-15(21)10-7-12(18)25-14(10)19/h7-8H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNFNZNPQLLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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